molecular formula C22H42O4 B086841 Diethylene glycol monooleate CAS No. 106-12-7

Diethylene glycol monooleate

Cat. No. B086841
CAS RN: 106-12-7
M. Wt: 370.6 g/mol
InChI Key: PHDVPEOLXYBNJY-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylene glycol monooleate is a nonionic surfactant derived from natural oils of the fatty acid glycol type . It is a good general-purpose emulsifier, readily biodegradable, and has low toxicity characteristics .


Synthesis Analysis

Diethylene glycol-based aliphatic polyester polyol can be synthesized by mixing adipic acid with variable quantities of glycerin . The catalysts used in the synthesis process are characterized by X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), nitrogen physisorption-desorption, and Hammett indicator methods .


Molecular Structure Analysis

The Diethylene glycol monooleate molecule contains a total of 67 bond(s). There are 25 non-H bond(s), 2 multiple bond(s), 21 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

Diethylene glycol monomethyl ether monolaurate (DGMEML) was synthesized via the reaction of diethylene glycol monomethyl ether (DGME) with methyl laurate (ML) by a new solid base catalyst of KF/CaO/AC .


Physical And Chemical Properties Analysis

Diethylene glycol monooleate has a molecular weight of 370.574 and a LogP of 6.66 . It is a colorless viscous liquid with a melting point of -6.5°C and a boiling point of 244.9°C . It has a density of 1,118 kg/m3 at 20°C .

Scientific Research Applications

  • Tissue Engineering : Diethylene glycol was used in the synthesis of crosslinked degradable copolymer networks, potentially useful for tissue engineering applications. Methacryloyl terminated poly(lactic acid-co-caproic acid) diethylene glycol-based oligomers were prepared and photopolymerized, showing potential in hydrolytic degradation and cellular compatibility (Davis, Burdick, & Anseth, 2003).

  • Pharmaceutical Applications : A novel series of one-ended monooleate-modified poly(ethylene glycol) with active carboxylic terminal were synthesized. These associative polymers exhibited properties that could prolong the circulation time of emulsion in mice, suggesting applications in drug delivery (Xiong et al., 2006).

  • Optical Lens and Safety Equipment : Diethylene glycol bis(allyl carbonate), a monomer used to produce CR39 resin for optical lenses and safety apparatus, was studied using dielectric relaxation spectroscopy to understand its dipolar relaxations above the glass transition temperature (Smith, Andrews, Williams, & Holmes, 1996).

  • Demulsification of Crude Oil Emulsion : Diethylene glycol monooleate was investigated as a demulsifier agent in breaking water-in-crude oil emulsion. Its efficiency was studied through the response surface methodology, demonstrating its potential in the oil industry (Roshan, Ghader, & Rahimpour, 2018).

  • Toxicological Studies : Research has been conducted on the inhibition of metabolism of diethylene glycol to prevent target organ toxicity. This study is significant in understanding the toxicological impact of diethylene glycol and potential treatments for poisoning (Besenhofer et al., 2010).

  • Dermatology Products : Diethylene glycol monoethyl ether, closely related to diethylene glycol monooleate, has been used in dermatology products like topical 5% dapsone gel for acne treatment (Osborne, 2011).

  • Phytoremediation : Echinodorus cordifolius L. Griseb. was studied for phytoremediation of mono-, di-, and triethylene glycol. The plant showed the capability to degrade these glycols, indicating its potential for environmental remediation (Teamkao & Thiravetyan, 2015).

  • Oral Delivery of Drugs : Diethylene glycol monoethyl ether was used in a solid nanoemulsion preconcentrate for oral delivery of paclitaxel. This study highlights its role in improving drug bioavailability and dissolution (Ahmad et al., 2014).

Safety And Hazards

Diethylene glycol monooleate should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . It should be stored in tightly closed containers in a dry, cool, and well-ventilated place, away from heat, sparks, and flame .

Future Directions

The future directions of Diethylene glycol monooleate research could involve its separation on Newcrom R1 HPLC column . This could provide more insights into its properties and potential applications.

properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h9-10,23H,2-8,11-21H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDVPEOLXYBNJY-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051541
Record name Diethylene glycol monooleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 2-(2-hydroxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Diethylene glycol monooleate

CAS RN

106-12-7
Record name 2-(2-Hydroxyethoxy)ethyl (9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol monooleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 2-(2-hydroxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylene glycol monooleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)ethyl monooleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLENE GLYCOL MONOOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WHK450F71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylene glycol monooleate
Reactant of Route 2
Reactant of Route 2
Diethylene glycol monooleate
Reactant of Route 3
Reactant of Route 3
Diethylene glycol monooleate
Reactant of Route 4
Reactant of Route 4
Diethylene glycol monooleate
Reactant of Route 5
Reactant of Route 5
Diethylene glycol monooleate
Reactant of Route 6
Reactant of Route 6
Diethylene glycol monooleate

Citations

For This Compound
32
Citations
S Tan, GD Crabtree - Pesticide science, 1994 - Wiley Online Library
… The objectives of the present study were to investigate (1) time courses of cuticular sorption and desorption of ‘Pegosperse’ 100-0 (diethylene glycol monooleate containing 15% diester…
Number of citations: 5 onlinelibrary.wiley.com
S Tan, GD Crabtree - Pesticide science, 1994 - Wiley Online Library
Impacts of pH and sorption‐desorption of ‘Pegosperse’ 100‐O (PEG. 100‐O; diethylene glycol monooleate, containing 15% diester) surfactant by apple (Malus pumila M.) leaf cuticles …
Number of citations: 14 onlinelibrary.wiley.com
RB GENNIS, JL STROMINCER - researchgate.net
… Diethylene glycol monolaurate Polyethylene glycol monolaurate Polyethylene glycol monolaurate Diethylene glycol monooleate Polyethylene glycol monooleate Polyethylene glycol …
Number of citations: 0 www.researchgate.net
RB Gennis, JL Strominger - Journal of Biological Chemistry, 1976 - Elsevier
… Clt3SS Diethylene glycol monolaurate Polyethylene glycol monolaurate Polyethylene glycol monolaurate Diethylene glycol monooleate Polyethylene glycol monooleate Polyethylene …
Number of citations: 7 www.sciencedirect.com
EL Green - Industrial & Engineering Chemistry, 1950 - ACS Publications
The apparatus describedis for laboratory-scale tests on small test objects such as potted plants or small glass plates. The fungicide—sulfur in the tests described—is fed into a small …
Number of citations: 1 pubs.acs.org
JB Botts - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
R Devendra, V Umamahesh, TVR Prasad, TG Prasad… - Current Science, 2004 - JSTOR
Pollution of the environment is now a major concern. Newer techniques have to be developed to reduce the chemical dose as well as volume of spray in agricultural crop production …
Number of citations: 30 www.jstor.org
M Botwick, W Cummings, PM Elliott… - 1954 - apps.dtic.mil
… The diethylene glycol monooleate is then added. After sufficient stirring to produce a homogenous suspension, the promoter (diethylaniline) is added from a calibrated dropping pipette. …
Number of citations: 2 apps.dtic.mil
S Ross - The Journal of Physical Chemistry, 1950 - ACS Publications
In a previous publication on this subject (11) the results of bulk foaming tests were shown to have a large degree of correspondence with the action of an additive on a single film. At that …
Number of citations: 131 pubs.acs.org
WA Poucher - 1991 - Springer
Used up to 5% in some types of rose perfumes and may also give an odour of distinction to ordinary perfumes when only used in traces: used in synthetic rose, violet and neroli. This …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.